molecular formula C33H29N7O5S2 B2804979 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393583-90-9

4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2804979
CAS RN: 393583-90-9
M. Wt: 667.76
InChI Key: CRSOZDGWTRPGGO-UHFFFAOYSA-N
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Description

4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C33H29N7O5S2 and its molecular weight is 667.76. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques

The synthesis of compounds incorporating elements similar to the compound typically involves multistep reactions, including the formation of chalcones, pyrazolin-N-thioamides, and subsequent cyclization reactions to yield novel heterocyclic compounds. These processes are characterized by reactions involving various ketones, ethan-1-ones, and benzaldehydes under specific conditions to achieve high yields of the desired products. The structural confirmation of these synthesized compounds often employs techniques such as X-ray crystallography, NMR (nuclear magnetic resonance) spectroscopy, and IR (infrared) spectroscopy, demonstrating the complexity and precision required in the synthesis of these molecules (Kariuki et al., 2022).

Biological Activity Studies

Research into compounds with similar structural features has also explored their potential biological activities. This includes studies on their antimicrobial, antifungal, and nematocidal properties. For instance, some derivatives have shown significant antibacterial and antifungal activities, which are comparable to standard agents like Ampicillin and Flucanazole. These activities are attributed to the presence of specific functional groups within the compound's structure, which interact with biological targets to inhibit microbial growth (Helal et al., 2013). Additionally, certain derivatives have been identified with good nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for the development of new nematicides (Liu et al., 2022).

properties

IUPAC Name

4-methoxy-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O5S2/c1-21-5-7-22(8-6-21)28-18-27(29-4-3-17-46-29)37-39(28)31(41)20-47-33-36-35-30(38(33)24-11-13-25(14-12-24)40(43)44)19-34-32(42)23-9-15-26(45-2)16-10-23/h3-17,28H,18-20H2,1-2H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSOZDGWTRPGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=C(C=C5)OC)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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